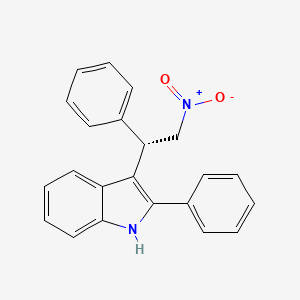
GAT229
概要
科学的研究の応用
GAT229 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the modulation of cannabinoid receptors.
Biology: Investigated for its role in modulating neurotransmitter release and synaptic plasticity.
Medicine: Explored for potential therapeutic applications in neurodegenerative diseases, pain management, and ocular hypertension.
Industry: Utilized in the development of new pharmacological agents targeting cannabinoid receptors .
作用機序
GAT229は、カンナビノイド受容体1(CB1)の異所性部位に結合することでその効果を発揮します。この結合は、レセプター自体を直接活性化することなく、レセプターに対する内因性および外因性アゴニストの応答を強化します。 分子標的にはCB1受容体が含まれ、関与する経路にはGタンパク質共役型受容体のシグナル伝達の調節が含まれ、神経伝達物質の放出とシナプスの活性に変化をもたらします .
類似化合物の比較
類似化合物
GAT211: this compoundとそのR-(+)-エナンチオマーのラセミ混合物。
GAT228: GAT211のR-(+)-エナンチオマーで、弱い正の異所性調節活性を持つ部分異所性アゴニストとして作用します。
ZCZ011: CB1受容体の別の正の異所性モジュレーター .
独自性
This compoundは、内因性活性を持たずにCB1アゴニストの結合と活性を高める能力においてユニークです。 この特性により、カンナビノイド受容体のモジュレーションを研究し、直接アゴニストと比較して副作用を軽減した治療的応用を探求するための貴重なツールとなっています .
準備方法
合成経路と反応条件
GAT229の合成には、インドールコア構造の形成に続き、ニトロフェニルエチル基の導入が含まれます。反応は通常、2-フェニル-1H-インドールの調製から始まり、その後、ニトロ化とそれに続く還元によってニトロフェニルエチル基が導入されます。 温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を達成するために最適化されています .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、一貫性と品質を確保するために反応条件を厳密に管理することが含まれます。 この化合物は通常、固体形で製造され、安定性を維持するために低温で保管されます .
化学反応の分析
反応の種類
GAT229は、次のようなさまざまな化学反応を起こします。
酸化: ニトロ基は特定の条件下でアミンに還元することができます。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を用いてアミンに還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: パラジウム触媒または水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
還元: 主な生成物は対応するアミン誘導体です。
科学研究への応用
This compoundは、幅広い科学研究への応用が期待されています。
化学: カンナビノイド受容体のモジュレーションを研究するためのツールとして使用されます。
生物学: 神経伝達物質の放出とシナプス可塑性の調節における役割について調査されています。
医学: 神経変性疾患、疼痛管理、眼圧亢進などの潜在的な治療的応用が検討されています。
類似化合物との比較
Similar Compounds
GAT211: The racemic mixture of GAT229 and its R-(+)-enantiomer.
GAT228: The R-(+)-enantiomer of GAT211, which acts as a partial allosteric agonist with weak positive allosteric modulation activity.
ZCZ011: Another positive allosteric modulator of the CB1 receptor .
Uniqueness
This compound is unique in its ability to enhance the binding and activity of CB1 agonists without intrinsic activity. This property makes it a valuable tool for studying the modulation of cannabinoid receptors and exploring therapeutic applications with reduced side effects compared to direct agonists .
特性
IUPAC Name |
3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZDCJJHWPHZJD-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@@H](C[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















